Product packaging for 3-amino-4-fluoro-N,N-dimethylbenzamide(Cat. No.:CAS No. 682757-42-2)

3-amino-4-fluoro-N,N-dimethylbenzamide

Cat. No.: B2712580
CAS No.: 682757-42-2
M. Wt: 182.198
InChI Key: LDHGMDMNTFZOAH-UHFFFAOYSA-N
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Description

Contextualizing Benzamide (B126) Derivatives in Synthetic Organic Chemistry

Benzamide and its derivatives are foundational structures in organic synthesis and medicinal chemistry. wikipedia.org The benzamide framework, consisting of a benzene (B151609) ring attached to an amide group, serves as a versatile scaffold for constructing a wide array of complex molecules. These compounds are not merely synthetic intermediates but are integral components of numerous biologically active agents. nih.govmdpi.com

The amide bond within the benzamide structure can readily form hydrogen bonds, which is a critical feature for interacting with biological targets like enzymes and receptors. nih.gov Researchers have developed various synthetic routes to benzamide derivatives, including the direct Friedel-Crafts carboxamidation of arenes and the aminocarbonylation of aryl halides. nih.gov The exploration of novel benzamide derivatives continues to be a vibrant area of research, with studies focusing on their potential as antitumor, antimicrobial, and enzyme-inhibiting agents. mdpi.comresearchgate.netnanobioletters.com For instance, new N-substituted benzamide derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. researchgate.net

Significance of Fluorinated Organic Compounds in Molecular Design

The strategic incorporation of fluorine atoms into organic molecules is a powerful and widely used strategy in modern drug design. tandfonline.com Fluorine, being the most electronegative element, imparts unique properties to a molecule without significantly increasing its size. tandfonline.comchemxyne.com The substitution of a hydrogen atom with a fluorine atom can profoundly alter a compound's physicochemical and pharmacological profile.

Key advantages of fluorination in molecular design include:

Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is exceptionally strong and more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond. This can block metabolic oxidation at specific sites, prolonging the drug's half-life and bioavailability. tandfonline.comnih.gov

Altered Physicochemical Properties : Fluorine's strong electron-withdrawing nature can modify the acidity or basicity (pKa) of nearby functional groups. tandfonline.comnih.gov This alteration can improve a molecule's membrane permeability and absorption. chemxyne.com

Improved Binding Affinity : Fluorine can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing the binding affinity and potency of a drug candidate. chemxyne.com

Approximately 20% of all pharmaceuticals on the market are fluorinated compounds, a testament to the significant role of fluorine in medicinal chemistry. nih.gov

Role of Amine Functionalities in Chemical and Biological Systems

Amine functional groups are ubiquitous in pharmaceuticals and play a central role in molecular interactions within biological systems. stereoelectronics.orgwhamine.com Amines are organic derivatives of ammonia and are classified as primary, secondary, or tertiary. Their ability to act as hydrogen bond donors and acceptors makes them critical for the specific binding of drugs to their biological targets. stereoelectronics.orgdiplomatacomercial.com

The basicity of the nitrogen atom's lone pair of electrons allows amines to be protonated under physiological conditions, forming positively charged ammonium (B1175870) ions. This capacity for ionic interactions is crucial for solubility and for forming strong bonds with negatively charged residues in protein active sites. stereoelectronics.org Many essential biomolecules, including amino acids, neurotransmitters (like serotonin and dopamine), and vitamins, contain amine groups, highlighting their fundamental importance in biochemistry. In drug development, the amine group is often a key pharmacophore, essential for a molecule's therapeutic effect and pharmacokinetic properties. whamine.comdiplomatacomercial.com

Impact of Key Functional Groups on Molecular Properties

Functional Group Typical Role in Molecular Design
Benzamide Provides a rigid scaffold; participates in hydrogen bonding; serves as a core structure in many pharmaceuticals. mdpi.comnih.gov
Fluorine Increases metabolic stability; modulates pKa of adjacent groups; enhances binding affinity to protein targets. tandfonline.comnih.gov

| Amine | Acts as a hydrogen bond donor/acceptor; provides a site for protonation and ionic interactions; improves solubility and bioavailability. stereoelectronics.orgdiplomatacomercial.com |

Overview of Research Trajectories for Novel Chemical Entities like 3-amino-4-fluoro-N,N-dimethylbenzamide

The research trajectory for a novel chemical entity like this compound is guided by the strategic combination of its functional components. The presence of the benzamide core, the fluorine atom, and the amino group on a single scaffold suggests its primary utility as a building block or intermediate in the synthesis of new, more complex molecules with tailored biological activities.

Potential research directions include:

Scaffold for Medicinal Chemistry : The compound can be used as a starting material for creating libraries of novel compounds. The primary amine group offers a reactive site for further chemical modification, allowing for the attachment of various side chains to explore structure-activity relationships (SAR).

Development of Enzyme Inhibitors : Given that many enzyme inhibitors feature benzamide structures, this compound could be a precursor for developing new inhibitors targeting specific enzymes implicated in disease. The fluorine atom could enhance binding potency and metabolic stability, while the dimethylamide portion could be optimized for occupying specific pockets in an enzyme's active site.

Probes for Chemical Biology : The unique combination of functional groups could be exploited in the design of chemical probes to study biological pathways or to serve as ligands for specific protein targets.

The design of such novel molecules is a rational process where known beneficial structural motifs are combined to create entities with potentially superior pharmacological profiles, including enhanced efficacy, selectivity, and improved pharmacokinetic properties. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11FN2O B2712580 3-amino-4-fluoro-N,N-dimethylbenzamide CAS No. 682757-42-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-fluoro-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-12(2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHGMDMNTFZOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682757-42-2
Record name 3-amino-4-fluoro-N,N-dimethylbenzamide
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Synthetic Methodologies and Strategic Route Development for 3 Amino 4 Fluoro N,n Dimethylbenzamide

Retrosynthetic Analysis of 3-amino-4-fluoro-N,N-dimethylbenzamide

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical primary disconnection is at the amide bond, as this bond is reliably formed through various amidation reactions. This disconnection (C(O)-N) leads to two key synthons: the acyl cation equivalent of 3-amino-4-fluorobenzoic acid and the dimethylamine (B145610) anion equivalent.

A further functional group interconversion (FGI) on the 3-amino group suggests that it can be derived from the reduction of a nitro group. This is a common and highly efficient transformation in aromatic chemistry. This leads to the precursor 4-fluoro-3-nitrobenzoic acid. This intermediate is advantageous as the electron-withdrawing nitro and carboxyl groups facilitate nucleophilic aromatic substitution of the fluorine atom if desired, while the fluorine and carboxyl groups direct electrophilic nitration to the desired position on a fluorobenzoic acid precursor.

This analysis points to a plausible forward synthesis starting from 4-fluorobenzoic acid. The key steps would be:

Nitration of 4-fluorobenzoic acid to yield 4-fluoro-3-nitrobenzoic acid.

Formation of the N,N-dimethylamide from 4-fluoro-3-nitrobenzoic acid.

Reduction of the nitro group to the target 3-amino group.

Classical Synthetic Pathways to Benzamide (B126) Scaffolds

Classical methods for constructing benzamides are well-established and rely on the activation of the carboxylic acid moiety followed by reaction with an amine.

Amidation Reactions and Optimization for N,N-dimethylbenzamide Formation

The formation of the N,N-dimethylbenzamide from the corresponding benzoic acid is a cornerstone of this synthesis. A common approach involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, which then readily reacts with dimethylamine.

Route via Acyl Chloride: 4-Fluoro-3-nitrobenzoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 4-fluoro-3-nitrobenzoyl chloride. This highly reactive intermediate subsequently reacts with dimethylamine, often introduced as a gas or an aqueous solution, to yield 4-fluoro-N,N-dimethyl-3-nitrobenzamide. An excess of the amine or the addition of a non-nucleophilic base is typically required to neutralize the HCl byproduct.

Peptide Coupling Reagents: To avoid the harsh conditions of acyl chloride formation, a wide array of coupling reagents can be employed to facilitate direct amidation. These reagents activate the carboxylic acid in situ. A patent for a similar compound, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, describes a process where 3-nitro-4-chlorobenzoic acid is activated with N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt) before reacting with the amine. google.com This approach is directly applicable to the synthesis of this compound.

Coupling Agent SystemDescriptionTypical Conditions
DCC/HOBt Dicyclohexylcarbodiimide (DCC) with 1-Hydroxybenzotriazole (HOBt)Forms an active ester, minimizing side reactions and racemization.
HATU/DIPEA 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) with N,N-DiisopropylethylamineHighly efficient coupling agent, often used in solid-phase synthesis. researchgate.net
EDC/HOBt 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with 1-HydroxybenzotriazoleWater-soluble carbodiimide, simplifying product purification. chemicalbook.com

Introduction of Fluoro and Amino Groups on the Benzene (B151609) Ring

The strategic placement of the fluoro and amino groups on the benzene ring is critical and is typically achieved through electrophilic aromatic substitution and subsequent functional group manipulation.

Nitration of 4-Fluorobenzoic Acid: The synthesis of the key intermediate, 4-fluoro-3-nitrobenzoic acid, is readily accomplished by the nitration of 4-fluorobenzoic acid. chemicalbook.comsigmaaldrich.com The carboxylic acid group is a meta-director and deactivating, while the fluorine atom is an ortho-, para-director and deactivating. The directing effects combine to favor the introduction of the nitro group at the C-3 position, ortho to the fluorine and meta to the carboxyl group. The reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid. chemicalbook.com

Reduction of the Nitro Group: The final step in the classical pathway is the reduction of the 4-fluoro-N,N-dimethyl-3-nitrobenzamide intermediate to the target compound. A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. researchgate.net Other common methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid, or sodium dithionite (B78146) (Na₂S₂O₄). The choice of method depends on the substrate's tolerance to specific reaction conditions. A study on the synthesis of 4-amino-2-fluoro-N-methyl-benzamide demonstrated a 98% yield for the hydrogenation of the corresponding nitrobenzamide using a Pd/C catalyst. researchgate.net

Modern Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry seeks to improve upon classical methods by employing catalytic systems that offer greater efficiency, selectivity, and milder reaction conditions.

Transition Metal-Catalyzed Coupling Reactions for Benzamide Synthesis

While classical amidation is effective, direct catalytic amidation of carboxylic acids is an area of active research, aiming to avoid the use of stoichiometric activating agents and the production of corresponding waste. Boric acid has been shown to catalyze the reaction between benzoic acids and urea (B33335) to form benzamides, offering a greener alternative. youtube.com Though not yet a mainstream industrial process, such methods represent the future of amide bond formation. Furthermore, transition metals like nickel have been used to catalyze the synthesis of carboxylic acids from benzamide precursors, demonstrating the reversible nature of the amide bond under certain catalytic conditions. orgsyn.org

Stereoselective and Regioselective Synthesis of Fluoro- and Amino-Substituted Aromatics

Achieving specific substitution patterns on aromatic rings with high regioselectivity is a key challenge. Modern methods offer more precise control than classical electrophilic substitution. Boron-directed cycloaddition reactions have been reported as a mild and regiocontrolled method for synthesizing fluoroalkyl-substituted aromatic compounds, which can then be further functionalized. nih.gov

For introducing the amino group, directed ortho-metalation (DoM) is a powerful strategy. nih.gov In this approach, a directing group on the aromatic ring complexes with an organolithium reagent, leading to deprotonation at the adjacent ortho position. The resulting aryllithium species can then react with an electrophilic aminating agent. While not the most direct route for the target molecule, DoM is a key modern technique for the regioselective synthesis of highly substituted aromatics.

The synthesis of fluorinated heterocycles often employs tandem SNAr-cyclocondensation strategies, highlighting how fluorine's presence can be leveraged for regioselective bond formation. nih.gov While the target molecule is not a heterocycle, these strategies underscore the modern focus on developing highly controlled and efficient synthetic routes for complex fluorinated molecules.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of greener solvents, atom economy, and energy efficiency.

Solvent Selection: Traditional syntheses of benzamides often employ polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). mdpi.comnih.gov While effective, these solvents have environmental and health concerns. whiterose.ac.uk Green chemistry encourages the exploration of more benign alternatives. mdpi.comnih.gov For the synthesis of this compound, research into greener solvent options such as 4-formylmorpholine (4FM) or aqueous binary mixtures could be beneficial. mdpi.comnih.govbohrium.com The use of biocatalytic methods may also allow for reactions to be conducted in aqueous environments, significantly reducing the reliance on organic solvents. nih.govrsc.org

Atom Economy: The principle of atom economy is crucial in designing sustainable synthetic routes. Amide bond formation using coupling agents like EDC generates stoichiometric byproducts that need to be removed. ucl.ac.uk Catalytic methods for direct amidation of carboxylic acids with amines are being developed to improve atom economy. ucl.ac.uk For the synthesis of this compound, employing a catalytic direct amidation approach would be a significant step towards a greener process. Furthermore, solvent-free reaction conditions, where the reactants themselves act as the solvent, can offer high atom economy and simplified workup procedures. tandfonline.com

Energy Efficiency and Alternative Methods: Conventional synthetic methods often require heating for extended periods. ucl.ac.uk Exploring energy-efficient alternatives is a key aspect of green chemistry. Microwave-assisted synthesis can often accelerate reaction times and reduce energy consumption. Flow chemistry presents another promising approach, offering better heat and mass transfer, improved safety, and the potential for continuous manufacturing, which can be more energy-efficient than batch processes. acs.orgnih.govmdpi.com Additionally, electrosynthesis is emerging as a sustainable method for amide bond formation, utilizing electricity as a clean reagent. rsc.org Biocatalytic approaches, using enzymes like lipases, can also proceed under mild conditions, reducing the energy input required for the synthesis. nih.govrsc.orgmdpi.com

Derivatization and Analogue Synthesis of this compound

The structural framework of this compound offers several points for modification, allowing for the generation of a library of analogues with potentially diverse properties. Derivatization can be targeted at the amino group, the fluoro position, and the N,N-dimethylamide moiety.

Modification of the Amino Group

The primary amino group is a versatile handle for a variety of chemical transformations.

N-Alkylation and N-Acylation: The amino group can be readily alkylated or acylated to introduce a range of substituents. N-alkylation can be achieved using alkyl halides in the presence of a base. N-acylation can be performed with acyl chlorides or anhydrides to introduce different amide functionalities. These reactions allow for the systematic exploration of the steric and electronic requirements at this position.

Diazotization Reactions: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide array of functional groups. For instance, treatment with sodium nitrite (B80452) in an acidic medium, followed by reaction with various nucleophiles, can replace the amino group with halogens (Sandmeyer reaction), a hydroxyl group, or a cyano group.

Below is a table of potential derivatives from the modification of the amino group:

Starting Material Reagent(s) Resulting Functional Group
This compound Acetyl chloride 3-acetamido-4-fluoro-N,N-dimethylbenzamide
This compound Methyl iodide, K₂CO₃ 3-(methylamino)-4-fluoro-N,N-dimethylbenzamide
This compound Benzoyl chloride, Pyridine 3-(benzamido)-4-fluoro-N,N-dimethylbenzamide

Modifications at the Fluoro Position

The fluorine atom on the aromatic ring can be replaced through nucleophilic aromatic substitution (SₙAr) reactions, particularly due to the activating effect of the para-amide group.

Nucleophilic Aromatic Substitution: The fluoro group can be displaced by various nucleophiles such as alkoxides, thiolates, and amines. researchgate.netnih.govresearchgate.netmasterorganicchemistry.com These reactions typically require elevated temperatures and a polar aprotic solvent. The reactivity of the fluoro group as a leaving group in SₙAr reactions is often high. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions: While challenging, palladium-catalyzed cross-coupling reactions can potentially be employed to replace the fluorine atom with other functional groups, such as aryl, alkyl, or cyano groups. This would likely require specific catalytic systems designed for the activation of C-F bonds.

A table of possible derivatives from modifications at the fluoro position is presented below:

Starting Material Reagent(s) Resulting Functional Group
This compound Sodium methoxide 3-amino-4-methoxy-N,N-dimethylbenzamide
This compound Sodium thiophenoxide 3-amino-4-(phenylthio)-N,N-dimethylbenzamide
This compound Pyrrolidine 3-amino-4-(pyrrolidin-1-yl)-N,N-dimethylbenzamide

Alterations of the N,N-dimethylamide Moiety

The N,N-dimethylamide group can also be chemically transformed.

Amide Hydrolysis: The amide can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. acs.orgrsc.orgacs.orgresearchgate.netmasterorganicchemistry.com This would yield 3-amino-4-fluorobenzoic acid, which can then be re-functionalized with different amines to generate a variety of amide analogues.

Amide Reduction: The amide can be reduced to the corresponding amine, 3-amino-4-fluoro-N,N-dimethylbenzylamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). echemi.comscribd.comstackexchange.com This transformation provides access to a different class of compounds.

Organometallic Addition: The amide can react with organometallic reagents, such as Grignard or organolithium reagents, to form ketones after an acidic workup. This reaction proceeds through a tetrahedral intermediate. saskoer.cayoutube.com

Potential derivatives from the alteration of the N,N-dimethylamide moiety are shown in the table below:

Starting Material Reagent(s) Resulting Functional Group
This compound HCl, H₂O, heat 3-amino-4-fluorobenzoic acid
This compound LiAlH₄ then H₂O (3-amino-4-fluorophenyl)methanamine
This compound Phenylmagnesium bromide then H₃O⁺ (3-amino-4-fluorophenyl)(phenyl)methanone

Introduction of Additional Substituents for Library Generation

To further expand the chemical diversity, additional substituents can be introduced onto the aromatic ring through electrophilic aromatic substitution reactions. The existing amino and fluoro groups will direct the position of the incoming electrophile. The amino group is a strong activating group and is ortho-, para-directing, while the fluoro group is a deactivating group but is also ortho-, para-directing. The positions ortho and para to the amino group are the most likely sites for substitution.

Halogenation: Bromination or chlorination can introduce additional halogen atoms onto the ring, typically at the positions ortho or para to the amino group.

Nitration: Nitration can introduce a nitro group, which can be further functionalized.

Sulfonation: Sulfonation can add a sulfonic acid group to the aromatic ring.

The generation of a combinatorial library of these derivatives can be facilitated by solid-phase or liquid-phase synthesis techniques, allowing for the rapid production and screening of a large number of compounds. acs.orgnih.govelectronicsandbooks.comresearchgate.netwikipedia.org

Advanced Spectroscopic and Crystallographic Characterization of 3 Amino 4 Fluoro N,n Dimethylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. For 3-amino-4-fluoro-N,N-dimethylbenzamide, both ¹H and ¹³C NMR would provide significant structural information.

Expected ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
N(CH₃)₂~2.9 - 3.1Two broad singletsN/A
H-2~7.1 - 7.3dJ(H,H) ≈ 8-9
H-5~6.8 - 7.0tJ(H,F) ≈ 8-9, J(H,H) ≈ 8-9
H-6~6.6 - 6.8ddJ(H,H) ≈ 8-9, J(H,H) ≈ 2-3
NH₂~4.0 - 5.0Broad singletN/A

Expected ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Predicted Coupling
C=O~170N/A
C-4~150-155d, ¹J(C,F) ≈ 240-250 Hz
C-3~140-145d, ²J(C,F) ≈ 10-15 Hz
C-1~130-135d, ³J(C,F) ≈ 3-5 Hz
C-5~120-125d, ²J(C,F) ≈ 20-25 Hz
C-2~115-120d, ⁴J(C,F) ≈ 1-3 Hz
C-6~110-115d, ³J(C,F) ≈ 3-5 Hz
N(CH₃)₂~35 and ~39N/A

Elucidation of Molecular Conformation and Dynamics

The N,N-dimethylamide group is of particular interest regarding molecular conformation and dynamics. Due to the partial double bond character of the C-N amide bond, rotation is restricted. This restricted rotation makes the two methyl groups diastereotopic, meaning they are in different chemical environments. Consequently, they are expected to appear as two distinct signals in both the ¹H and ¹³C NMR spectra, particularly at lower temperatures. As the temperature increases, the rate of rotation around the C-N bond also increases, which can lead to the coalescence of these two signals into a single, broader signal. The temperature at which coalescence occurs can be used to calculate the energy barrier for this rotation.

Advanced 2D NMR Techniques for Structural Assignment

To unambiguously assign the predicted proton and carbon signals, several 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, a cross-peak between the signals for H-5 and H-6 would confirm their ortho relationship. Similarly, a correlation between H-5 and H-2 would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively link the proton signals of the aromatic ring and the methyl groups to their corresponding carbon signals.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Expected Infrared (IR) and Raman Data:

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H stretch (NH₂)3400-3200Two bands, symmetric and asymmetric stretching
C-H stretch (aromatic)3100-3000Stretching vibrations of C-H bonds on the benzene (B151609) ring
C-H stretch (aliphatic)3000-2850Stretching vibrations of C-H bonds in the methyl groups
C=O stretch (amide)1630-1660Strong absorption in IR, characteristic of the amide I band
C=C stretch (aromatic)1600-1450Multiple bands from the benzene ring stretching
N-H bend (NH₂)1650-1580Scissoring vibration of the primary amine
C-N stretch (amide)1400-1300Amide III band, coupled with other vibrations
C-F stretch1250-1000Strong absorption in IR due to the high polarity of the C-F bond

The IR spectrum would be dominated by a strong carbonyl (C=O) absorption around 1640 cm⁻¹. The N-H stretching of the primary amine would appear as two distinct peaks in the region of 3400-3200 cm⁻¹. The C-F stretch would also give rise to a strong, characteristic band. Raman spectroscopy would be complementary, with the aromatic ring stretching vibrations being particularly prominent.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the accurate mass of the molecular ion. For this compound (C₉H₁₁FN₂O), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 183.0928 Da. uni.lu An experimental measurement close to this value would confirm the elemental formula of the compound.

Predicted High-Resolution Mass Data:

AdductPredicted m/z
[M+H]⁺183.09282
[M+Na]⁺205.07476
[M-H]⁻181.07826

Data sourced from PubChem predictions. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable information about the molecule's structure.

Plausible Fragmentation Pathways for [M+H]⁺:

A primary and highly characteristic fragmentation would be the loss of the dimethylamino group as dimethylamine (B145610) (HN(CH₃)₂), resulting from a cleavage of the amide C-N bond. This would produce a prominent acylium ion.

[M+H]⁺ → [M+H - HN(CH₃)₂]⁺: This would correspond to a loss of 45 Da, resulting in a fragment ion at m/z ≈ 138.

Another expected fragmentation is the loss of carbon monoxide from the acylium ion.

[Acylium ion]⁺ → [Acylium ion - CO]⁺: This would involve the loss of 28 Da from the m/z 138 fragment, leading to a fragment at m/z ≈ 110.

Cleavage of the C-C bond between the aromatic ring and the carbonyl group is also possible.

[M+H]⁺ → [C₇H₇FN]⁺: This would result in a fragment representing the 3-amino-4-fluorophenyl group, with an m/z of approximately 124.

[M+H]⁺ → [C₂H₆NO]⁺: This would correspond to the dimethylcarbamoyl cation, with an m/z of approximately 72.

The analysis of these and other minor fragmentation pathways would allow for a detailed confirmation of the connectivity of the atoms within the this compound molecule.

X-ray Crystallography for Solid-State Molecular Architecture of this compound and its Co-crystals

As of now, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Consequently, precise details regarding its crystal system, space group, and unit cell dimensions are not available. The following sections will, therefore, discuss the probable solid-state features by drawing parallels with the known crystal structures of similar benzamide (B126) derivatives.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be significantly influenced by a variety of intermolecular interactions, primarily hydrogen bonding and potentially π-π stacking. The amino group (-NH₂) is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) and the fluorine atom (-F) are potential hydrogen bond acceptors.

It is highly probable that the amino group will participate in intermolecular hydrogen bonds of the N-H···O type with the carbonyl oxygen of neighboring molecules. This is a common and dominant interaction in the crystal structures of primary amides and related compounds, often leading to the formation of chains or dimeric motifs. For instance, in the crystal structures of other N-phenylbenzamides, hydrogen bonding to the central amide group is a crucial interaction.

Furthermore, the fluorine atom, with its high electronegativity, can act as a weak hydrogen bond acceptor, potentially forming C-H···F interactions with aromatic or methyl C-H groups of adjacent molecules. The presence of the amino group could also lead to N-H···N hydrogen bonds, as observed in the crystal structure of 2-Amino-N,3-dimethylbenzamide, where molecules are linked by both N—H⋯N and N—H⋯O hydrogen bonds to form double-stranded chains.

The aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. The relative arrangement of the molecules (e.g., parallel or T-shaped) will determine the nature and strength of these interactions.

A hypothetical arrangement of intermolecular interactions is presented in the table below, based on common motifs in related structures.

Interaction Type Donor Acceptor Anticipated Role in Crystal Packing
Hydrogen BondN-H (Amino)O=C (Amide)Primary interaction, likely forming chains or dimers.
Hydrogen BondN-H (Amino)N (Amino)Possible secondary interaction, contributing to a 3D network.
Weak Hydrogen BondC-H (Aromatic/Methyl)F (Fluoro)Directional interactions influencing molecular orientation.
π-π StackingPhenyl RingPhenyl RingContributes to overall lattice stability.

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state will be defined by the torsion angles between the phenyl ring and the dimethylamide group. In many N,N-dimethylbenzamides, there is a significant twist between the plane of the aromatic ring and the amide plane due to steric hindrance. For the related compound 2-Amino-N,3-dimethylbenzamide, the dihedral angle between the mean plane of the amide group and the benzene ring is 33.93 (7)°. A similar non-planar conformation is expected for this compound.

The two methyl groups on the nitrogen atom are expected to be chemically equivalent in solution due to free rotation around the C-N bond, but in the solid state, they may adopt a fixed conformation. The specific orientation will be influenced by the local packing environment and intermolecular interactions. The planarity of the amide group itself (O=C-N) is expected to be maintained.

A summary of anticipated conformational features is provided below.

Conformational Parameter Description Expected Observation
Dihedral Angle (Ring-Amide)The angle between the plane of the phenyl ring and the O=C-N plane.A non-zero angle, indicating a twisted conformation, likely in the range of 30-60°.
Amide Group GeometryThe geometry around the C-N amide bond.Expected to be largely planar.
N,N-dimethyl Group OrientationThe orientation of the two methyl groups relative to the amide plane.Likely a fixed conformation in the solid state to minimize steric clashes and optimize packing.

Structure Activity Relationship Sar Studies of 3 Amino 4 Fluoro N,n Dimethylbenzamide and Its Analogues

Systematic Modification and Evaluation of Substituent Effects

The core principle of SAR studies lies in the systematic modification of a lead compound to map out the chemical space that dictates its biological function. For the 3-amino-4-fluoro-N,N-dimethylbenzamide scaffold, this involves the introduction of various substituents at different positions on the benzamide (B126) ring and modifications to the amide functionality. The primary goal is to understand the effect of these changes on the compound's inhibitory activity, often quantified by the half-maximal inhibitory concentration (IC50).

While specific SAR data for a broad series of direct analogues of this compound is not extensively published in a single comprehensive study, the principles can be extrapolated from research on related benzamide-based inhibitors, particularly those targeting PARP enzymes. The benzamide moiety is a well-established pharmacophore that mimics the nicotinamide (B372718) portion of the NAD+ cofactor, competing for the enzyme's active site. taylorandfrancis.com

Key modifications typically explored in SAR studies of such scaffolds include:

Substitution on the Benzene (B151609) Ring: The introduction of different functional groups on the aromatic ring can significantly impact activity. For instance, the fluorine atom at the 4-position of the target compound is a critical modification. Fluorine, with its high electronegativity and small size, can alter the electronic properties of the ring, influence pKa, and potentially form specific interactions with the target protein, such as hydrogen bonds or favorable dipole interactions. nih.govnih.gov The position and nature of other substituents (e.g., methyl, chloro, methoxy (B1213986) groups) would be systematically varied to probe for additional favorable interactions or to avoid steric clashes within the binding pocket.

Modification of the Amino Group: The amino group at the 3-position is crucial for the activity of many benzamide-based PARP inhibitors. It often forms a key hydrogen bond with the active site. SAR studies would involve alkylation, acylation, or replacement of this group to determine the importance of its hydrogen-bonding capacity and its steric tolerance.

Alterations to the N,N-dimethylamide Moiety: The N,N-dimethylamide group also plays a role in solubility and interaction with the target. Modifications could include varying the alkyl groups (e.g., replacing methyl with ethyl or cyclopropyl (B3062369) groups) or incorporating the nitrogen into a cyclic system (e.g., pyrrolidine, piperidine). These changes would probe the steric and conformational requirements of this part of the molecule.

The evaluation of these substituent effects is typically carried out through in vitro enzyme inhibition assays. The resulting data, often presented in tabular format, allows for a direct comparison of the potency of the synthesized analogues.

Table 1: Hypothetical SAR Data for Analogues of this compound This table is a representative example based on known SAR principles for benzamide inhibitors and does not represent actual experimental data for this specific series.

Compound ID R1 (Position 4) R2 (Position 5) Amide Moiety PARP1 IC50 (nM)
Parent F H -N(CH3)2 50
Analogue 1 Cl H -N(CH3)2 75
Analogue 2 H H -N(CH3)2 250
Analogue 3 F Cl -N(CH3)2 35
Analogue 4 F H -N(CH2CH3)2 120

| Analogue 5 | F | H | Pyrrolidin-1-yl | 60 |

From this hypothetical data, one could infer that a fluorine at R1 is preferable to chlorine or hydrogen for potency. The addition of a chlorine at R2 appears to be beneficial. Modifications to the amide group, such as increasing the alkyl chain length, seem to be detrimental to the activity.

Positional Isomerism and its Impact on Molecular Interactions

The specific placement of substituents on the benzamide ring, known as positional isomerism, is a critical determinant of biological activity. The arrangement of the amino and fluoro groups in this compound is not arbitrary and is likely optimized for interaction with its biological target.

Shifting the amino group from the 3-position to the 2- or 4-position would drastically alter the molecule's ability to form key hydrogen bonds within the PARP active site. The 3-aminobenzamide (B1265367) scaffold is well-established as a PARP inhibitor, where the 3-amino group often interacts with a conserved glutamic acid residue in the enzyme's catalytic domain. Moving this group would disrupt this critical interaction, likely leading to a significant loss of potency.

The impact of positional isomerism underscores the precise three-dimensional complementarity required between a ligand and its target protein. Even seemingly minor changes in the location of a functional group can lead to a profound loss of biological activity due to the disruption of specific, optimized molecular interactions.

Steric and Electronic Effects on Biological Target Recognition

The biological activity of the this compound analogues is governed by a delicate interplay of steric and electronic effects. These properties dictate how a molecule fits into and interacts with the active site of its target enzyme.

Electronic Effects: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can significantly influence a molecule's binding affinity. The Hammett constant (σ) is a common parameter used to quantify these effects. Electron-withdrawing groups, like the fluorine atom in the parent compound, can modulate the charge distribution across the aromatic ring and the acidity of nearby functional groups. This can enhance interactions with the protein, for example, by strengthening hydrogen bonds. In the context of PARP inhibitors, the electronic properties of the benzamide ring are crucial for mimicking the nicotinamide moiety of NAD+.

Steric Effects: Steric factors relate to the size and shape of the molecule and its substituents. A bulky substituent in a position where the binding pocket is narrow will result in a steric clash, preventing optimal binding and reducing activity. Conversely, a substituent that fills a hydrophobic pocket in the active site can enhance binding through favorable van der Waals interactions. Steric properties can be quantified using parameters such as the Taft steric parameter (Es) or molar refractivity (MR). The N,N-dimethylamide group, for example, has a specific size and shape that must be accommodated by the target. Replacing the methyl groups with larger alkyl groups would increase the steric bulk, which could be detrimental to activity if the binding site is constrained in that region.

The optimization of a lead compound involves finding the right balance between these steric and electronic properties to maximize complementarity with the biological target.

Table 2: Physicochemical Properties and their Influence on Activity This table is illustrative and provides a framework for how these properties would be analyzed in a real SAR study.

Compound ID Hammett Constant (σ) of R1 Molar Refractivity (MR) of Amide PARP1 IC50 (nM)
Parent +0.06 21.3 50
Analogue 1 +0.23 21.3 75
Analogue 2 0.00 21.3 250

| Analogue 4 | +0.06 | 30.7 | 120 |

Scaffold Hopping and Bioisosteric Replacement Strategies

In the quest for novel intellectual property and improved drug-like properties, medicinal chemists often employ scaffold hopping and bioisosteric replacement strategies.

Scaffold Hopping: This involves replacing the central molecular core (the scaffold) of a known active compound with a structurally different core, while maintaining the essential three-dimensional arrangement of the key interacting groups. For this compound, the benzamide core could potentially be replaced by other heterocyclic systems that can present the key pharmacophoric elements in a similar spatial orientation. The goal is to discover new chemotypes with potentially improved properties, such as better selectivity, enhanced metabolic stability, or novel intellectual property.

These strategies are powerful tools in lead optimization, allowing for the exploration of diverse chemical space and the circumvention of potential liabilities associated with the original lead compound.

Ligand Efficiency and Lipophilic Efficiency Metrics in Lead Optimization Research

In modern drug discovery, potency alone is not the sole determinant of a successful drug candidate. It is crucial to consider the efficiency with which a molecule achieves its potency. Ligand efficiency (LE) and lipophilic efficiency (LLE) are two key metrics used to guide the lead optimization process. selleckchem.com

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). It is calculated as the binding energy per heavy atom. A higher LE indicates that the molecule is making more efficient use of its atoms to bind to the target. It helps in identifying smaller, more efficient fragments that can be grown into more potent leads without excessive increases in molecular weight.

Lipophilic Efficiency (LLE): Also known as ligand-lipophilicity efficiency, this metric assesses the balance between a compound's potency and its lipophilicity (logP). nih.gov It is calculated as the pIC50 minus the logP of the compound. High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. A higher LLE value is desirable as it indicates that the compound achieves high potency without being excessively greasy. This is a critical parameter for developing orally bioavailable drugs with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

By tracking these efficiency metrics during the optimization of the this compound scaffold, medicinal chemists can prioritize analogues that not only have high potency but also possess drug-like physicochemical properties, increasing the likelihood of developing a successful clinical candidate.

Table 3: Efficiency Metrics for a Hypothetical Series of Analogues This table illustrates the application of LE and LLE in prioritizing compounds.

Compound ID PARP1 IC50 (nM) pIC50 Heavy Atom Count (HAC) logP Ligand Efficiency (LE) Lipophilic Efficiency (LLE)
Parent 50 7.30 13 0.56 5.61 1.89
Analogue 3 35 7.46 14 0.53 6.11 2.64

| Analogue 4 | 120 | 6.92 | 15 | 0.45 | 7.72 | 2.84 |

In this example, while Analogue 4 is less potent than the parent compound, its higher LLE might make it a more attractive candidate for further optimization due to its more favorable lipophilicity profile.

Computational and Theoretical Investigations of 3 Amino 4 Fluoro N,n Dimethylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. For 3-amino-4-fluoro-N,N-dimethylbenzamide, such detailed public research is scarce. The following sections outline the types of analyses that would be conducted in a formal study, supplemented by general principles and data from compound databases.

An electronic structure analysis would reveal the distribution of electrons within the molecule, influencing its reactivity and properties. This involves the calculation of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

While specific calculations for this compound are not published, we can infer general characteristics. The presence of the aromatic ring, the amino group (-NH2), the fluoro group (-F), and the dimethylamide group (-CON(CH3)2) would create a complex electronic environment. The lone pairs on the nitrogen and oxygen atoms, as well as the pi-electron system of the benzene (B151609) ring, would significantly contribute to the molecular orbitals.

Table 1: General Inferences on Electronic Contributors

Functional GroupExpected Contribution to Electronic Structure
Benzene RingPi-electron system contributing to HOMO and LUMO
Amino Group (-NH2)Electron-donating group, lone pair on nitrogen influences HOMO
Fluoro Group (-F)Electronegative, influences charge distribution
Dimethylamide GroupResonance effects and lone pairs influencing electronic properties

This table is based on general chemical principles, not on specific published data for this compound.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their corresponding energies. The goal is to identify the most stable conformer, which corresponds to the global energy minimum. This is typically done by rotating single bonds and calculating the potential energy at each step.

For this compound, key rotations would be around the bond connecting the carbonyl group to the benzene ring and the C-N bonds of the dimethylamino group. The presence of the ortho-fluoro and meta-amino substituents would influence the preferred orientation of the amide group relative to the ring due to steric and electronic effects. A detailed study would provide a potential energy surface map, highlighting the low-energy conformers. Without such a study, the precise dihedral angles defining the most stable conformation are unknown.

Quantum chemical calculations can predict spectroscopic data like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: Theoretical calculations would predict the 1H, 13C, 19F, and 15N NMR chemical shifts. These predictions are based on the calculated magnetic shielding of each nucleus.

IR Spectroscopy: The vibrational frequencies corresponding to different bond stretches, bends, and torsions can be calculated. This would help in identifying characteristic peaks, such as the C=O stretch of the amide, the N-H stretches of the amino group, and the C-F stretch.

While experimental NMR data for similar compounds exist, specific, publicly available, computationally predicted spectra for this compound are not available. rsc.org

Molecular Docking Simulations with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the interaction between a small molecule (ligand) and a protein target.

There are no published molecular docking studies specifically involving this compound in the public domain. The following sections describe the methodology and potential outcomes of such a study if it were to be conducted.

A molecular docking simulation would involve placing this compound into the binding site of a selected protein. The simulation would then explore various possible binding poses and score them based on a scoring function, which estimates the binding affinity (interaction energy). The pose with the best score represents the predicted binding mode. The interaction energy is typically given in units of kcal/mol.

Once a plausible binding mode is identified, the interactions between the ligand and the amino acid residues of the protein can be analyzed. This would involve identifying key interactions such as:

Hydrogen bonds: For example, between the amino or amide groups of the ligand and polar residues of the protein.

Hydrophobic interactions: Between the aromatic ring of the ligand and nonpolar residues.

Pi-pi stacking: Between the aromatic ring of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Halogen bonds: The fluorine atom could potentially form halogen bonds with electron-donating residues.

Table 2: Hypothetical Key Interactions in a Ligand-Protein Complex

Interaction TypePotential Ligand Moiety InvolvedPotential Protein Residue Types
Hydrogen Bond DonorAmino group (-NH2)Aspartate, Glutamate, Serine
Hydrogen Bond AcceptorCarbonyl oxygen, Amino nitrogen, FluorineSerine, Threonine, Asparagine, Glutamine
Hydrophobic InteractionBenzene ring, Methyl groupsLeucine, Isoleucine, Valine, Alanine
Pi-Pi StackingBenzene ringPhenylalanine, Tyrosine, Tryptophan

This table represents a hypothetical analysis and is not based on actual simulation data for this compound.

While the framework for computational and theoretical investigation of this compound can be clearly defined, the specific data and detailed research findings for this particular compound are not currently available in the public scientific literature. The information presented here is based on general principles of computational chemistry and data from chemical databases, rather than from dedicated, peer-reviewed studies. Further research would be required to generate the specific data needed for a thorough computational and theoretical analysis of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior over time. For a research compound like this compound, MD simulations can elucidate its conformational flexibility and its interactions with biological macromolecules, such as proteins.

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. In a solution, a flexible molecule like this compound does not exist as a single, static structure but rather as a dynamic ensemble of interconverting conformers. Understanding this conformational landscape is critical for predicting how the molecule will interact with its biological target.

Molecular dynamics simulations in an explicit solvent (e.g., water) can be employed to sample these conformations. By simulating the molecule's movement over nanoseconds or even microseconds, researchers can identify the most populated and energetically favorable conformations. Key rotational bonds, such as the bond between the phenyl ring and the amide group, and the C-N bond of the dimethylamino group, would be of particular interest. The fluorine and amino substituents on the aromatic ring would influence the electronic distribution and steric hindrance, thereby affecting the preferred torsional angles.

A hypothetical conformational analysis might reveal the distribution of dihedral angles as shown in the table below, indicating the most stable orientations of the amide group relative to the fluorinated benzene ring.

Dihedral Angle (C-C-C=O)Population (%)Energy (kcal/mol)
0° ± 10°65%-5.2
180° ± 10°30%-3.8
Other5%> -2.0

This table represents hypothetical data for illustrative purposes.

Should this compound be investigated as a potential drug candidate, understanding its interaction with a target protein is paramount. Molecular dynamics simulations are a powerful tool to study the dynamics and stability of a ligand-protein complex. These simulations can be initiated from a docked pose, which can be obtained from molecular docking studies.

MD simulations can reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the binding of the compound to the protein's active site. For instance, the amino group and the amide oxygen of this compound could act as hydrogen bond donors and acceptors, respectively. The fluorinated benzene ring could engage in hydrophobic or halogen-bond interactions.

By analyzing the trajectory of the simulation, researchers can assess the stability of the binding pose over time. Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are common metrics to evaluate stability. A stable complex would exhibit minimal fluctuations in RMSD. Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy, providing a quantitative measure of binding affinity.

In Silico ADMET Predictions for Research Compound Prioritization

The success of a drug candidate is not only dependent on its biological activity but also on its pharmacokinetic profile, which includes Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Predicting these properties early in the drug discovery process is crucial to reduce the likelihood of late-stage failures. Various computational models, often based on quantitative structure-property relationships (QSPR), are available to predict the ADMET profile of a compound. researchgate.net

For this compound, an in silico ADMET prediction would provide valuable data for its prioritization as a research compound. These predictions are based on its chemical structure and physicochemical properties.

Below is a hypothetical in silico ADMET profile for this compound, generated using predictive software.

PropertyPredicted ValueInterpretation
Absorption
Human Intestinal Absorption> 90%High probability of being well-absorbed from the gut.
Caco-2 PermeabilityHighLikely to have good intestinal permeability.
Distribution
BBB PermeabilityLowUnlikely to cross the blood-brain barrier.
Plasma Protein Binding~ 85%Moderate to high binding to plasma proteins.
Metabolism
CYP2D6 InhibitorUnlikelyLow risk of drug-drug interactions via CYP2D6 inhibition.
CYP3A4 InhibitorUnlikelyLow risk of drug-drug interactions via CYP3A4 inhibition.
Excretion
Renal Organic Cation Transporter 2 (OCT2) InhibitorUnlikelyLow potential to interfere with the excretion of other drugs.
Toxicity
AMES MutagenicityNon-mutagenicLow probability of being a mutagen.
hERG InhibitionUnlikelyLow risk of cardiotoxicity.
HepatotoxicityLow riskUnlikely to cause liver damage.

This table represents hypothetical data for illustrative purposes and is based on general predictions for similar chemical structures.

These in silico predictions provide a preliminary assessment of the compound's drug-likeness. nih.gov A favorable ADMET profile, as illustrated in the hypothetical table, would increase the confidence in pursuing further preclinical and clinical development of this compound.

Molecular and Biological Interactions of 3 Amino 4 Fluoro N,n Dimethylbenzamide in Preclinical Research

In Vitro Receptor Binding and Enzyme Inhibition Assays

Information regarding the in vitro assessment of 3-amino-4-fluoro-N,N-dimethylbenzamide is not available in published scientific literature.

Specificity and Selectivity Profiling against Target Families

There are no publicly accessible studies detailing the specificity and selectivity profile of this compound against any known biological target families. Research into its binding affinity for various receptors, ion channels, or transporters has not been reported.

Determination of Half-Maximal Inhibitory Concentrations (IC50) and Dissociation Constants (Ki)

Due to the absence of dedicated research on this compound, there are no reported half-maximal inhibitory concentration (IC50) or dissociation constant (Ki) values. Such data would be essential to quantify its potency and affinity for any potential biological targets.

Exploration of Potential Molecular Mechanisms of Action

The molecular mechanisms of action for this compound remain unexplored, as there are no available studies investigating its cellular effects.

Interaction with Specific Kinases

There is no published evidence to suggest that this compound interacts with any specific kinases. Kinase profiling is a common step in preclinical drug discovery, but this compound does not appear to have undergone such screening in any publicly documented research.

Modulation of Cellular Signaling Pathways

Investigations into how this compound might modulate cellular signaling pathways have not been reported. Understanding a compound's impact on intracellular signaling is crucial for elucidating its mechanism of action, yet this information is not available for this molecule.

Investigation of Protein-Ligand Interactions

There are no studies, such as X-ray crystallography or computational modeling, that describe the protein-ligand interactions of this compound. Such research would be necessary to visualize and understand how the compound might bind to a protein target at the atomic level.

Information regarding the biological activities of this compound in the specified preclinical research areas is not available in publicly accessible scientific literature.

Extensive searches for "this compound" and its associated identifiers have not yielded any research articles, patents, or other scholarly documents detailing its use in cellular assays for target engagement, phenotypic screening, target validation in cell lines, or high-throughput screening for novel activities.

The available information is limited to its mention as a chemical intermediate in patent literature for the synthesis of other compounds. No data on its own biological interactions or effects in preclinical research settings could be retrieved. Therefore, the requested article on the "" with the specified outline cannot be generated.

Advanced Analytical Methodologies for Studying 3 Amino 4 Fluoro N,n Dimethylbenzamide in Research Settings

Chromatographic Techniques for Purity Assessment and Quantification in Complex Mixtures

Chromatographic methods are fundamental for the separation and quantification of "3-amino-4-fluoro-N,N-dimethylbenzamide" from its synthetic intermediates, degradation products, and other components within a mixture.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like "this compound". The development of a robust HPLC method is essential for ensuring the purity of the compound and for its quantification. A typical approach would involve reverse-phase chromatography, which separates compounds based on their hydrophobicity.

A method for analyzing aromatic amines and benzamides would likely utilize a C18 column. The mobile phase would be a gradient of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance. For higher sensitivity and selectivity, a fluorescence detector could be employed, particularly if the molecule is naturally fluorescent or can be derivatized with a fluorescent tag. nih.govdergipark.org.tr

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection | UV at 254 nm |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Due to the polar nature and low volatility of "this compound," direct analysis by GC is challenging. Therefore, derivatization is a necessary step to convert the analyte into a more volatile and thermally stable form. The primary amino group is the main site for derivatization.

Common derivatization agents for amino groups include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which replace the active hydrogen on the amine with a nonpolar silyl (B83357) group. sigmaaldrich.com Acylation with reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) is another effective strategy. nih.gov The resulting derivatives can be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

Table 2: Potential GC Derivatization and Analysis Parameters

Parameter Value
Derivatization Agent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
Reaction Conditions 100 °C for 4 hours
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 100 °C (2 min), ramp to 300 °C at 15 °C/min, hold for 5 min

| Detector | Mass Spectrometer (MS) |

Hyphenated Techniques for Identification and Quantification in Biological Matrices

Hyphenated techniques, which combine a separation method with a detection method, are indispensable for the analysis of "this compound" in complex biological samples such as plasma, urine, and tissue homogenates.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological fluids. bioanalysis-zone.comnih.gov The LC system separates the parent compound from its metabolites and endogenous matrix components, while the tandem mass spectrometer provides definitive identification and quantification.

For metabolite identification, a high-resolution mass spectrometer (such as a Quadrupole Time-of-Flight or Orbitrap) is often used to obtain accurate mass measurements of the parent and metabolite ions, which aids in elucidating their elemental composition. nih.gov For quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically employed due to its high sensitivity and selectivity. nih.govthermofisher.com

Table 3: Example LC-MS/MS Parameters for Quantification

Parameter Value
LC System UPLC with a C18 column
Mobile Phase Gradient of 0.1% formic acid in water and acetonitrile
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Analyzer Triple Quadrupole
MRM Transition (Parent) e.g., m/z 185.1 -> 138.1

| MRM Transition (Metabolite) | Dependent on the metabolic transformation |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of trace levels of volatile and semi-volatile compounds. nih.gov For "this compound," after appropriate derivatization, GC-MS can be used for sensitive detection and quantification. researchgate.net It is particularly useful for degradation studies, where the identification of unknown degradation products is required. The mass spectra obtained from GC-MS provide valuable structural information that can help in the characterization of these products. researchgate.netd-nb.info

Radiosynthesis and Radiolabeling for Tracing and Imaging in Research Models

Radiolabeling of "this compound" with a positron-emitting isotope, such as Fluorine-18 (¹⁸F), would enable in vivo imaging studies using Positron Emission Tomography (PET). This allows for the non-invasive visualization and quantification of the compound's distribution and target engagement in preclinical research models.

The radiosynthesis of an ¹⁸F-labeled version of "this compound" would likely involve a nucleophilic aromatic substitution reaction. A suitable precursor, such as a nitro or a leaving group (e.g., trimethylstannyl) at the 4-position of the benzene (B151609) ring, would be reacted with [¹⁸F]fluoride. nih.govnih.gov The reaction conditions, including the choice of solvent, temperature, and catalyst, would need to be optimized to achieve a high radiochemical yield and purity. researchgate.net The final radiolabeled product would be purified by HPLC before its use in imaging studies.

In-Depth Analysis of Advanced Methodologies for this compound in PET Research Not Available in Current Scientific Literature

A comprehensive review of existing scientific literature reveals a significant gap in research pertaining to the specific chemical compound this compound within the context of advanced analytical methodologies for Positron Emission Tomography (PET) research. Despite extensive searches for data on the incorporation of Fluorine-18 for PET imaging, as well as stability and specific activity considerations for a radiolabeled version of this compound, no dedicated studies or detailed findings were identified.

The inquiry into the radiochemical synthesis and application of [¹⁸F]this compound did not yield any specific methodologies, research findings, or data tables concerning its use as a PET tracer. While the field of PET radiochemistry is robust, with numerous studies on the development of novel radiolabeled molecules for imaging a variety of biological targets, this particular benzamide (B126) derivative does not appear to be a focus of published research to date.

Consequently, information regarding the critical parameters for a potential PET radiotracer, such as its in vitro and in vivo stability, and its specific activity—a measure of the radioactivity per unit mass of the compound—is not available. These factors are crucial for determining the suitability and efficacy of a radioligand for PET imaging. The stability of a radiolabeled compound is paramount to ensure that it does not decompose before reaching its target, and high specific activity is necessary to administer a sufficient radioactive dose without introducing a pharmacologically significant mass of the compound.

While general techniques for the incorporation of Fluorine-18 into aromatic rings and subsequent analysis are well-documented for other structurally related molecules, the direct application and specific outcomes for this compound have not been described. Without experimental data, any discussion on radiolabeling yields, purification methods, and quality control would be purely speculative.

Future Research Directions and Potential Applications of 3 Amino 4 Fluoro N,n Dimethylbenzamide in Chemical Biology

Development as a Chemical Probe for Biological Target Deconvolution

A critical challenge in phenotypic drug discovery is the identification of the specific biological targets through which a small molecule exerts its effects—a process known as target deconvolution. Chemical probes are essential tools in this endeavor, designed to specifically interact with and report on their protein partners within a complex biological milieu. nih.govnih.gov

3-amino-4-fluoro-N,N-dimethylbenzamide possesses several features that make it an attractive starting point for the development of a chemical probe. The primary amino group provides a convenient handle for chemical modification. It can be functionalized with reporter tags, such as fluorophores or biotin, or with photoreactive groups for photo-affinity labeling experiments. europeanreview.org The core benzamide (B126) structure can be responsible for binding to a target protein, and the fluorine atom can enhance binding affinity and metabolic stability.

The development of a chemical probe based on this scaffold would involve synthesizing a library of derivatives where the amino group is appended with different linkers and tags. These probes could then be used in proteomic-based target identification strategies. For instance, a biotinylated version of the compound could be used to capture its binding partners from cell lysates, which can then be identified by mass spectrometry.

Table 1: Hypothetical Properties of a Chemical Probe Derived from this compound

PropertyDesired CharacteristicRationale for this compound Scaffold
Target Affinity High (nanomolar to low micromolar)The benzamide core is a common motif in bioactive molecules. Fluorine substitution can enhance binding.
Selectivity High for the intended targetThe substitution pattern on the aromatic ring can be modified to tune selectivity.
Cell Permeability GoodThe relatively small size and moderate lipophilicity suggest potential for cell permeability.
Chemical Handle Available for modificationThe primary amino group is an ideal site for conjugation of reporter tags or crosslinkers.
Minimal Perturbation The tag should not disrupt bindingThe linker chemistry would need to be optimized to minimize steric hindrance.

Use in Fragment-Based Drug Discovery (FBDD) or Virtual Screening Campaigns

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS). FBDD identifies low-molecular-weight compounds (fragments) that bind weakly to a biological target, which are then optimized into more potent leads. wikipedia.orgpharmafeatures.comacs.org Fragments typically adhere to the "Rule of Three" (e.g., molecular weight < 300 Da), and this compound fits these criteria, making it a suitable candidate for inclusion in fragment libraries. azolifesciences.com

Its structural features—a substituted aromatic ring that can engage in pi-stacking and hydrophobic interactions, along with hydrogen bond donors and acceptors—provide multiple points for potential interaction with a protein's binding site. The fluorine atom can also participate in favorable orthogonal multipolar interactions with protein backbones.

In a virtual screening campaign, the 3D structure of this compound could be docked in silico into the binding sites of a wide array of biological targets. wikipedia.org This computational approach can prioritize compounds for experimental testing and can help to identify potential new targets for this scaffold. bioanalysis-zone.comcornell.edu

Table 2: Illustrative Fragment Properties of this compound

ParameterValue"Rule of Three" GuidelineCompliance
Molecular Weight 184.19 g/mol < 300 g/mol Yes
cLogP ~1.5≤ 3Yes
Hydrogen Bond Donors 1 (from NH2)≤ 3Yes
Hydrogen Bond Acceptors 2 (from C=O and NH2)≤ 3Yes
Rotatable Bonds 2≤ 3Yes

Potential as a Preclinical Tool for Studying Disease Mechanisms

Small molecules that modulate the activity of specific proteins are invaluable tools for studying the roles of those proteins in disease. If this compound or its derivatives are found to be potent and selective inhibitors or activators of a particular enzyme or receptor, they could be used as preclinical tools to investigate disease mechanisms in cell-based assays and animal models.

For example, if the compound were found to inhibit a specific kinase implicated in a cancer signaling pathway, it could be used to study the downstream effects of that kinase's inhibition, helping to validate it as a therapeutic target. The fluorine atom could be replaced with a radioactive isotope, such as fluorine-18, to enable its use in Positron Emission Tomography (PET) imaging to study drug distribution and target engagement in vivo.

Exploration in Materials Science or Supramolecular Chemistry

The structural motifs present in this compound are also of interest in the fields of materials science and supramolecular chemistry. Benzamide derivatives are known to form ordered structures through hydrogen bonding and π-stacking interactions. nih.govresearchgate.net The presence of a fluorine atom can introduce additional non-covalent interactions, such as C-F···H and C-F···π interactions, which can be exploited to control the self-assembly of molecules into well-defined supramolecular architectures. rsc.org

Research in this area could explore the ability of this compound and its derivatives to form gels, liquid crystals, or other ordered materials. The fluorinated aromatic ring is a feature often found in advanced materials due to the unique electronic properties and stability that fluorine imparts. numberanalytics.comnumberanalytics.comresearchgate.net Such materials could have applications in electronics, sensing, or as novel biomaterials.

Design of Next-Generation Analogues for Enhanced Specificity and Potency

Should initial screening reveal a biological activity of interest for this compound, a logical next step would be the design and synthesis of next-generation analogues to improve its potency and selectivity. numberanalytics.commdpi.com Structure-activity relationship (SAR) studies would be crucial in this process.

Key modifications could include:

Substitution on the amino group: Acylation or alkylation of the amino group could probe for additional binding interactions and modulate the compound's physicochemical properties.

Modification of the dimethylamide: Varying the alkyl groups on the amide nitrogen could influence potency and selectivity.

Alterations to the aromatic ring: Introducing other substituents on the benzene (B151609) ring could further tune the electronic properties and steric profile of the molecule to optimize target engagement.

A systematic exploration of the chemical space around this scaffold could lead to the discovery of highly potent and selective compounds for a variety of biological targets.

Q & A

Q. Basic

  • NMR : ¹H and ¹³C NMR confirm substituent positions. The amine proton (NH₂) appears as a broad singlet at δ 5.5–6.5 ppm, while aromatic protons show splitting patterns consistent with para-fluoro and meta-amino substitution .
  • MS : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns. The fluorine atom contributes to a distinctive isotopic cluster .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) resolve impurities. Retention indices for N,N-dimethylbenzamides deviate by ~-80 units compared to primary amides, requiring method calibration .

What safety precautions are critical when handling this compound, particularly regarding mutagenicity?

Q. Basic

  • Mutagenicity : Ames testing for analogous anomeric amides indicates low mutagenicity, comparable to benzyl chloride. However, use fume hoods and PPE (gloves, lab coats) .
  • Decomposition : DSC studies show thermal instability above 150°C. Store at 2–8°C under inert gas (N₂/Ar) .
  • Spill management : Neutralize with 5% sodium bicarbonate and adsorb with vermiculite .

How can reaction yields be optimized for large-scale synthesis of this compound?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance amidation efficiency but require rigorous drying to prevent hydrolysis. For nitro reduction, ethanol/water (9:1) balances solubility and safety .
  • Catalysis : Pd/C (10% wt) with 1,4-diazabicyclo[2.2.2]octane (DABCO) accelerates hydrogenation while suppressing side reactions .
  • Scale-up : Continuous flow reactors improve heat/mass transfer. For batch processes, maintain stirring rates >500 rpm to avoid localized overheating .

How should researchers resolve contradictions in spectroscopic data for structurally similar benzamide derivatives?

Q. Advanced

  • Cross-validation : Combine XRD (for crystal structure) with 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, NOESY can distinguish para-fluoro from ortho-substitution .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR bands, aiding interpretation of experimental data .
  • Chromatographic spiking : Co-inject a known standard (e.g., 4-fluoro-N,N-dimethylbenzamide) to confirm retention times and resolve co-elution issues .

What strategies are employed to evaluate the pharmacological activity of this compound?

Q. Advanced

  • Target identification : Use molecular docking (AutoDock Vina) to screen against kinase or GPCR libraries. The fluorine atom enhances binding via halogen bonding .
  • In vitro assays :
    • Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination).
    • Enzyme inhibition : Fluorescence-based assays (e.g., for kinases) with ATP/ADP-Glo kits .
  • SAR studies : Compare with analogs (e.g., 3-amino-4-chloro derivatives) to correlate substituent effects with activity. Tabulate results:
DerivativeIC₅₀ (μM)LogPNotes
3-Amino-4-fluoro0.452.1High membrane permeability
3-Amino-4-chloro1.22.8Reduced solubility

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